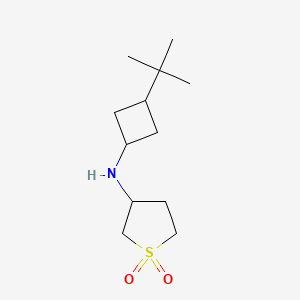
N-(3-tert-butylcyclobutyl)-1,1-dioxothiolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-tert-butylcyclobutyl)-1,1-dioxothiolan-3-amine is a complex organic compound featuring a tert-butyl group attached to a cyclobutyl ring, which is further connected to a dioxothiolan ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-butylcyclobutyl)-1,1-dioxothiolan-3-amine typically involves multiple steps, starting with the formation of the cyclobutyl ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides. The dioxothiolan ring is then formed through a series of oxidation and cyclization reactions, often involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to introduce the tert-butyl group and facilitate the cyclization reactions under controlled conditions, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(3-tert-butylcyclobutyl)-1,1-dioxothiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-tert-butylcyclobutyl)-1,1-dioxothiolan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-(3-tert-butylcyclobutyl)-1,1-dioxothiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
tert-Butylcyclobutylamine: Similar in structure but lacks the dioxothiolan ring.
Cyclobutylamine: Lacks both the tert-butyl group and the dioxothiolan ring.
tert-Butylsulfonamide: Contains the tert-butyl group and sulfonamide functionality but lacks the cyclobutyl ring.
Uniqueness
N-(3-tert-butylcyclobutyl)-1,1-dioxothiolan-3-amine is unique due to the combination of its tert-butyl group, cyclobutyl ring, and dioxothiolan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(3-tert-butylcyclobutyl)-1,1-dioxothiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-12(2,3)9-6-11(7-9)13-10-4-5-16(14,15)8-10/h9-11,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJUIRHBTUVEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]-(3-ethyltriazol-4-yl)methanone](/img/structure/B6792708.png)
![6-(methylamino)-N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B6792709.png)
![N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-4-(1,2,4-triazol-4-yl)benzamide](/img/structure/B6792718.png)
![3-[3-(6-methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)-3-oxopropyl]pyrimidin-4-one](/img/structure/B6792732.png)
![N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,2-benzothiazole-3-carboxamide](/img/structure/B6792736.png)
![N-[(2,4-dimethyl-1,3-oxazol-5-yl)methyl]-7,7-dimethyl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide](/img/structure/B6792751.png)
![(2S,3S)-N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,1-dioxothiolan-3-amine](/img/structure/B6792762.png)
![(3aR,7aS)-5-(3-methoxycyclohexanecarbonyl)-1-propan-2-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B6792764.png)
![5-cyclopropyl-N-[(2R,3R)-1-methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B6792771.png)
![2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]acetamide](/img/structure/B6792773.png)
![N-[(2R,3R)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]-3-ethyltriazole-4-carboxamide](/img/structure/B6792775.png)
![N-[1-(2-hydroxyethyl)cyclopentyl]-5-methyl-1,2-benzothiazole-3-carboxamide](/img/structure/B6792781.png)
![[1-[1-(2-Cycloheptylethyl)piperidin-3-yl]triazol-4-yl]methanol](/img/structure/B6792793.png)
![(5-Chloro-2,3-dihydroindol-1-yl)-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B6792797.png)
